Ethyl acetoacetate-d3

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Ethyl acetoacetate-d3 is a deuterium-labeled analog of ethyl acetoacetate, classified as a β-keto ester with the molecular formula C₆H₇D₃O₃ and a molecular weight of 133.16 g/mol. In this compound, three hydrogen atoms are replaced by deuterium, enabling its primary use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C6H10O3
Molecular Weight 133.16 g/mol
Cat. No. B12392286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetoacetate-d3
Molecular FormulaC6H10O3
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C
InChIInChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3
InChIKeyXYIBRDXRRQCHLP-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acetoacetate-d3 (CAS 1565868-21-4): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and Mechanistic Research


Ethyl acetoacetate-d3 is a deuterium-labeled analog of ethyl acetoacetate, classified as a β-keto ester with the molecular formula C₆H₇D₃O₃ and a molecular weight of 133.16 g/mol [1]. In this compound, three hydrogen atoms are replaced by deuterium, enabling its primary use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy [2]. Unlike its non-deuterated counterpart, ethyl acetoacetate-d3 provides a distinct mass shift that allows for precise quantitation of endogenous analytes in complex biological matrices. The compound is structurally related to other deuterated analogs such as ethyl acetoacetate-d5 (five deuterium substitutions) and ¹³C-labeled variants including ethyl acetoacetate-[1-¹³C] and ethyl acetoacetate-(2,4-¹³C₂).

Why Ethyl Acetoacetate-d3 Cannot Be Replaced by Non-Deuterated Analogs or Alternative Labeling Strategies in Quantitative MS Assays


Substituting ethyl acetoacetate-d3 with non-deuterated ethyl acetoacetate or structurally similar internal standards introduces quantifiable errors in LC-MS/MS assays due to differences in matrix effects, recovery, and ionization efficiency [1]. While structural analogs can serve as internal standards, they do not co-elute identically with the target analyte and may experience differential ion suppression or enhancement [2]. Furthermore, ¹³C-labeled alternatives present a critical limitation: they cannot be used in ¹³C-based tracer studies due to spectral overlap, whereas d3-AcAc permits simultaneous quantification of ¹³C-labeled and unlabeled ketone bodies [3]. The specific deuteration pattern of ethyl acetoacetate-d3 (three deuterium atoms) provides a mass shift sufficient to avoid MS cross-talk while minimizing the deuterium-hydrogen exchange issues more pronounced in higher-substituted analogs like ethyl acetoacetate-d5 .

Quantitative Evidence Guide: Comparative Performance of Ethyl Acetoacetate-d3


SIL-IS vs. Structural Analog Internal Standards: Precision and Accuracy in LC-MS/MS Bioanalysis

Stable isotopically labeled (SIL) internal standards, such as ethyl acetoacetate-d3, are considered the first choice for quantitative LC-MS/MS assays because they yield better assay performance results than structural analog internal standards. This class-level advantage is rooted in the nearly identical physicochemical properties between the SIL-IS and the target analyte, ensuring consistent extraction recovery, co-elution, and uniform matrix effect compensation [1]. Structural analogs, even when carefully selected for similarity in logD and pKa, cannot guarantee identical behavior across all sample preparation and ionization steps [2].

Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Deuterated (d3) vs. ¹³C-Labeled Internal Standards: Compatibility with ¹³C Tracer Studies

A 2026 study in Talanta developed a dual-label UHPLC-MS/MS method for quantifying endogenous and tracer-derived ketone bodies. The authors specifically selected d3-AcAc as the internal standard because ¹³C-labeled internal standards are incompatible with ¹³C-based tracer studies due to spectral overlap in the mass spectrometer [1]. The d3-AcAc internal standard permitted simultaneous quantification of ¹³C-labeled and unlabeled acetoacetate pools, a capability that ¹³C-labeled internal standards cannot provide .

Metabolic Tracing Ketone Body Quantification UHPLC-MS/MS

Ethyl Acetoacetate vs. Acetoacetate (AAA): Comparative Biofilm Inhibition Potency

While ethyl acetoacetate-d3 itself has not been directly tested for biofilm inhibition (its primary utility is as an analytical internal standard), its non-deuterated parent compound ethyl acetoacetate (EAA) has been quantitatively compared to acetoacetate (AAA) in biofilm inhibition studies. Horne et al. (2018) demonstrated that EAA is a more effective biofilm inhibitor than AAA against multiple bacterial pathogens [1]. The deuterium labeling in ethyl acetoacetate-d3 does not alter the core chemical structure responsible for this activity; therefore, the comparative efficacy of the parent compound is informative for applications where the deuterated analog may be used as a tracer in biofilm mechanism studies.

Biofilm Inhibition Antimicrobial Bacterial Pathogens

Deuterium Exchange Kinetics: Ethyl Acetoacetate vs. Acetylacetone

Nichols and Waner (2010) conducted kinetic studies of deuterium exchange in β-dicarbonyl compounds dissolved in methanol-d₄. Ethyl acetoacetate and acetylacetone both undergo nearly complete deuterium exchange at the α-methylene carbon, but their kinetic behaviors differ substantially. The data for acetylacetone are consistent with steady-state kinetics, whereas ethyl acetoacetate illustrates nonsteady-state behavior, offering a distinct kinetic profile for mechanistic investigations [1]. This differential kinetic behavior is directly relevant to ethyl acetoacetate-d3, as the compound is pre-synthesized with deuterium at the positions that would undergo exchange in these studies.

Keto-Enol Tautomerism Deuterium Exchange Reaction Kinetics

Synthesis Purity: Base-Catalyzed Hydrolysis of Ethyl Acetoacetate-d3 to d3-AcAc

A 2026 Talanta study optimized the synthesis of d3-acetoacetate (d3-AcAc) from ethyl acetoacetate-d3 via base-catalyzed hydrolysis. The optimized conditions (60°C for 3 hours) achieved 99.2 ± 0.2% purity of the resulting d3-AcAc as confirmed by ¹H NMR [1]. While no direct comparative synthesis data using non-deuterated ethyl acetoacetate or alternative deuterated precursors (e.g., ethyl acetoacetate-d5) is available for this specific protocol, the reported purity establishes a performance benchmark for ethyl acetoacetate-d3 as a precursor in isotope-labeled ketone body preparation.

Isotope-Labeled Synthesis Acetoacetate Preparation Analytical Chemistry

Deuterium Placement: Methyl Group (-CD₃) vs. Alternative Labeling Positions

Ethyl acetoacetate-d3 is specifically deuterated at the methyl group (-CD₃) adjacent to the carbonyl, whereas ethyl acetoacetate-d5 incorporates deuterium at five positions including the methylene hydrogens . This positional specificity in d3 labeling provides a 'silent background' in NMR spectroscopy for studying reaction mechanisms without interference from the labeled position . In contrast, the broader labeling of d5 may offer greater mass shift for MS applications but introduces additional sites susceptible to deuterium-hydrogen exchange, potentially compromising analytical accuracy [1].

NMR Spectroscopy Isotopic Labeling Mechanistic Studies

Optimal Application Scenarios for Ethyl Acetoacetate-d3 Procurement


Quantitative LC-MS/MS of Ketone Bodies in ¹³C Tracer Metabolic Studies

Ethyl acetoacetate-d3 is the preferred internal standard precursor for d3-acetoacetate (d3-AcAc) synthesis in dual-label UHPLC-MS/MS methods. As demonstrated in Talanta (2026), d3-AcAc enables simultaneous quantification of ¹³C-labeled and unlabeled acetoacetate pools—a capability that ¹³C-labeled internal standards cannot provide due to spectral overlap [1]. This application scenario is directly supported by the functional differentiation evidence in Evidence_Item 2.

Mechanistic Studies of Keto-Enol Tautomerism Using NMR Spectroscopy

The specific -CD₃ labeling of ethyl acetoacetate-d3 provides a silent NMR background at the methyl position, allowing researchers to monitor reaction mechanisms and exchange kinetics without interference from proton signals at that site . This application leverages the positional specificity of deuteration (Evidence_Item 6) and is supported by the kinetic differentiation between ethyl acetoacetate and acetylacetone established in Evidence_Item 4 [2].

Biofilm Inhibition Mechanism Tracing Using Stable Isotope-Labeled Substrates

Ethyl acetoacetate (EAA) is a more potent biofilm inhibitor than acetoacetate (AAA), with IC₅₀ values approximately 10- to 30-fold lower across multiple bacterial pathogens [3]. Ethyl acetoacetate-d3 inherits this activity profile while providing deuterium labeling for mass spectrometry-based tracing. This enables mechanistic studies of biofilm inhibition pathways without compromising the inhibitory efficacy of the parent compound. This scenario derives from the potency comparison in Evidence_Item 3.

Synthesis of d3-Acetoacetate Internal Standard for High-Throughput Clinical Metabolomics

The optimized base-catalyzed hydrolysis of ethyl acetoacetate-d3 yields d3-AcAc with 99.2 ± 0.2% purity [1]. This high-purity synthesis route supports the preparation of deuterated acetoacetate for use as an internal standard in clinical metabolomics and ketone body quantification assays. The method's superior precision and ease of application compared to conventional approaches enable high-throughput metabolic and clinical studies.

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